

4-Bromo-2-methylfuran structure and SMILES code

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Compound of Interest

Compound Name: 4-Bromo-2-methylfuran

Cat. No.: B8790029

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Technical Monograph: 4-Bromo-2-methylfuran

Precision Characterization, Synthetic Challenges, and Application Protocols

Executive Summary

4-Bromo-2-methylfuran is a critical heteroaryl halide building block used primarily in the synthesis of complex pharmaceutical candidates and natural product analogs. Unlike its thermodynamic isomer (5-bromo-2-methylfuran), the 4-bromo congener allows for functionalization at the

-position of the furan ring, preserving the

-methyl group as a metabolic handle or steric blocker. This guide addresses the structural identification, the critical challenge of isomeric purity, and validated protocols for palladium-catalyzed cross-coupling.

Part 1: Structural Identity & Chemoinformatics

Precise identification is paramount due to the prevalence of the 3-bromo and 5-bromo isomers in commercial supplies.

Core Identifiers

Parameter	Value	Notes
IUPAC Name	4-Bromo-2-methylfuran	
Common Name	4-Bromo-sylvan	"Sylvan" refers to 2-methylfuran
CAS Registry Number	19444-23-6	Verify via InChIKey due to frequent database errors with isomers
PubChem CID	11126564	
Molecular Formula		
Molecular Weight	160.95 g/mol	

Machine-Readable Codes

SMILES (Canonical):

InChIKey:

Physicochemical Profile[1][2][3][4][5][6][7][8]

- Appearance: Colorless to pale yellow liquid.
- Boiling Point: ~145-148 °C (Predicted). Note: Close proximity to 5-bromo isomer (bp 150 °C) makes distillation difficult.
- Density: ~1.5 g/cm³.
- Stability: Light sensitive; prone to polymerization if acid-stabilizers are absent. Store at 2–8°C under Argon.

Part 2: The Isomer Challenge (Critical Quality Attribute)

Expert Insight: The most common failure mode in utilizing this reagent is isomeric contamination. Direct bromination of 2-methylfuran yields >90% 5-bromo-2-methylfuran (the

-halogenated product) due to the electronic activation of the C5 position by the ring oxygen.

Researchers must validate the regiochemistry of their starting material using

-NMR.

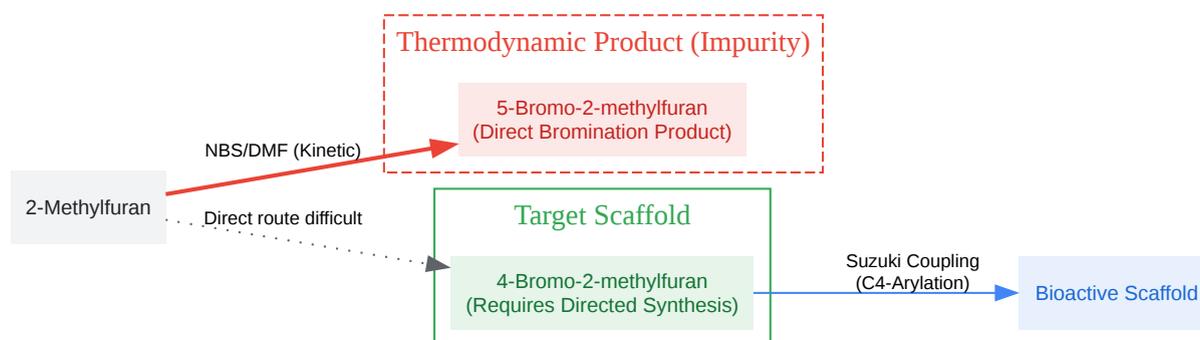
- **4-Bromo-2-methylfuran** (Target): Coupling constant between C3-H and C5-H is typical for meta-like furan protons (

).

- **5-Bromo-2-methylfuran** (Impurity): Coupling constant between C3-H and C4-H is typical for vicinal protons (

).

Isomer Visualization



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Figure 1: Divergence in bromination regioselectivity. The 4-bromo isomer requires specific synthetic workarounds, such as decarboxylation of 4-bromo-2-furoic acid.

Part 3: Reactivity & Application Protocols

The primary utility of **4-bromo-2-methylfuran** is as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Coupling **4-bromo-2-methylfuran** with an aryl boronic acid. Challenge: Furan rings are electron-rich and can poison Pd catalysts; the C4-Br bond is less reactive than typical aryl bromides.

Reagents

- Electrophile: **4-Bromo-2-methylfuran** (1.0 equiv)

- Nucleophile: Aryl boronic acid (1.2 equiv)[1]

- Catalyst:

(3-5 mol%) or

/XPhos for sterically hindered substrates.

- Base:

(2.0 equiv, 2M aqueous solution) or

(anhydrous).

- Solvent: 1,4-Dioxane : Water (4:[1]1) degassed.[1]

Step-by-Step Methodology

- Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

- Loading: Charge the vessel with the aryl boronic acid, base (

), and Catalyst (

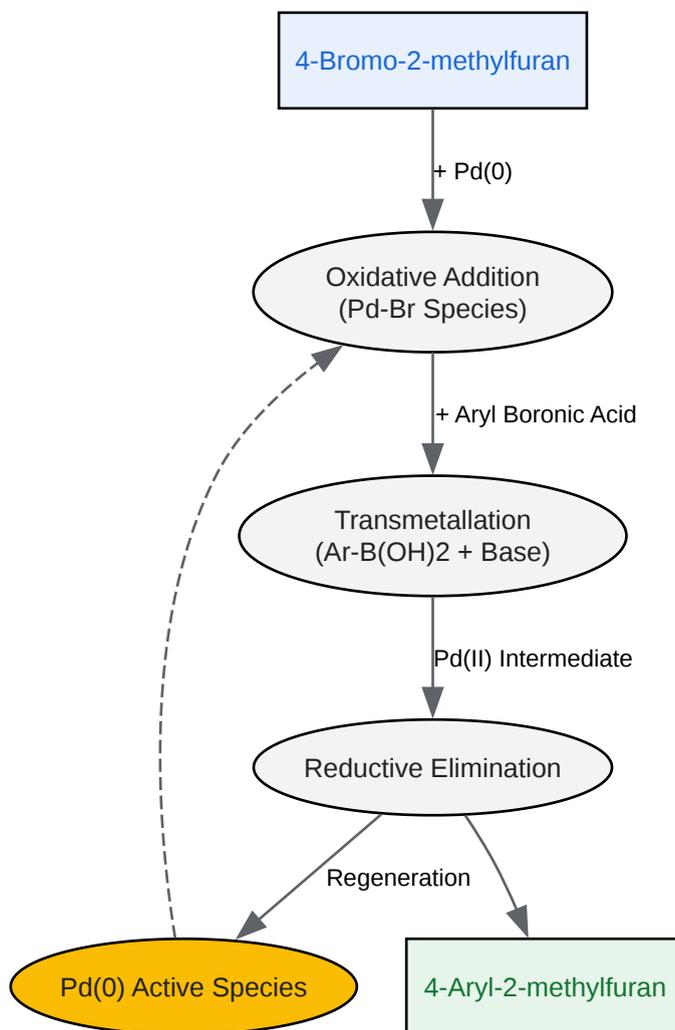
).[1]

- Solvation: Add the degassed solvent mixture.

- Substrate Addition: Add **4-bromo-2-methylfuran** via syringe. Note: If the furan is stored in stabilizer, filtration through a small plug of basic alumina is recommended prior to use.

- Reaction: Seal and heat to 80–90°C for 4–12 hours.
 - Monitor: TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (Rt will shift significantly).
- Workup: Dilute with EtOAc, wash with water and brine. Dry over .
- Purification: Flash chromatography. Furan derivatives are often non-polar; start with 100% Hexanes.

Reaction Pathway Diagram



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Figure 2: Catalytic cycle for the C4-arylation of the furan core. The oxidative addition step is generally rate-limiting for electron-rich heterocycles.

Part 4: Safety & Stability

Health Hazards:

- **Lachrymator:** Halogenated furans are potent eye and respiratory irritants. Handle strictly in a fume hood.
- **Skin Absorption:** High permeability expected. Wear nitrile gloves (double gloving recommended).

Chemical Stability:

- **Acid Sensitivity:** Furans are sensitive to strong acids (ring opening/polymerization). Avoid acidic workups; use saturated or neutral buffers.
- **Oxidation:** Slowly oxidizes in air to form furanones or ring-opened dicarbonyls.

References

- PubChem.**4-Bromo-2-methylfuran** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Miyaura, N., & Suzuki, A. (1995).^[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [\[Link\]](#)
- Ilovich, O., & Deutsch, J. (2008). A selective synthesis of 4-bromo-2-furancarboxaldehyde and its pinacolborane derivative. The Hebrew University of Jerusalem. (Contextualizing regioselective synthesis). Available at: [\[Link\]](#)

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